4-Chloro-2-fluoro-3-formylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that contains chloro, fluoro, and formyl substituents. With the molecular formula C8H7BClFO3 and a molecular weight of 216.40 g/mol, this compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
This compound has garnered attention in various scientific fields, including chemistry, biology, and medicine. It serves as a building block for the synthesis of biologically active compounds and pharmaceutical intermediates. Additionally, it finds applications in the production of advanced materials such as liquid crystals and polymers .
The synthesis of 4-Chloro-2-fluoro-3-formylphenylboronic acid typically involves introducing the boronic acid group onto a pre-functionalized aromatic ring. One common method employs palladium-catalyzed borylation reactions. For instance, starting from 4-chloro-2-fluoro-3-iodobenzaldehyde, a borylation reaction can be conducted using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate in dimethyl sulfoxide at elevated temperatures.
The synthetic route generally includes several key steps:
For industrial production, similar methods are adapted for scalability and efficiency, often utilizing continuous flow reactors and automated systems to enhance yield and purity .
The molecular structure of 4-Chloro-2-fluoro-3-formylphenylboronic acid features:
Property | Value |
---|---|
Molecular Formula | C8H7BClFO3 |
Molecular Weight | 216.40 g/mol |
IUPAC Name | (4-chloro-2-fluoro-3-formylphenyl)boronic acid |
InChI | InChI=1S/C8H7BClFO3/c1-4-2-6(9(13)14)8(11)5(3-12)7(4)10/h2-3,13-14H,1H3 |
Canonical SMILES | B(C1=CC(=C(C(=C1F)C=O)Cl)C)(O)O |
4-Chloro-2-fluoro-3-formylphenylboronic acid participates in various chemical reactions:
These reactions are significant for synthesizing complex organic compounds and are widely utilized in medicinal chemistry and materials science.
The primary mechanism of action for 4-Chloro-2-fluoro-3-formylphenylboronic acid is through its participation in the Suzuki-Miyaura coupling reaction. This process involves:
The Suzuki-Miyaura reaction is crucial for constructing biaryl compounds and other complex structures used in pharmaceuticals and agrochemicals .
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents like water and dimethyl sulfoxide |
The compound's stability and reactivity make it suitable for various synthetic applications, particularly where precise control over functionalization is required.
4-Chloro-2-fluoro-3-formylphenylboronic acid is utilized across several scientific domains:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8